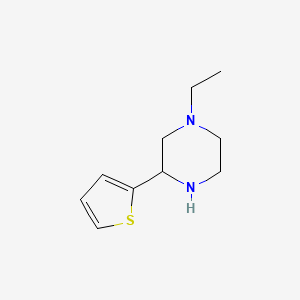

1-エチル-3-(2-チエニル)ピペラジン

説明

1-Ethyl-3-(2-thienyl)piperazine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethyl-3-(2-thienyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(2-thienyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品:抗精神病薬開発

1-エチル-3-(2-チエニル)ピペラジンは、新しい抗精神病薬の開発における可能性を探求されてきた化合物です。 その構造は、統合失調症や双極性障害の治療でよく標的となるドーパミン受容体への結合に適しています .

農業:害虫駆除剤

農業では、この化合物は新規な害虫駆除剤を開発するために使用できます。 昆虫の中枢神経系受容体に作用する能力は、より安全で標的を絞った殺虫剤の候補となっています .

材料科学:有機半導体合成

1-エチル-3-(2-チエニル)ピペラジンに存在するチオフェン環は、有機半導体の合成のための貴重な前駆体となります。 これらの材料は、柔軟な電子デバイスの開発に不可欠です .

環境科学:汚染物質除去

研究では、1-エチル-3-(2-チエニル)ピペラジンなどのピペラジンの誘導体は、水や土壌から汚染物質を除去するための吸着剤を作成するために官能化できることが示唆されており、環境浄化に役立ちます .

分析化学:クロマトグラフィー

分析化学では、この化合物の誘導体は、クロマトグラフィーにおける固定相として使用できます。 その独特の構造により、分子間相互作用の微妙な違いに基づいて、複雑な混合物を分離できます .

薬理学:循環器系薬剤研究

ピペラジン部分は、循環器系薬剤に共通しています。 1-エチル-3-(2-チエニル)ピペラジンの誘導体は、心臓受容体との相互作用を利用して、心臓病のための新しい薬剤の開発につながる可能性があります .

生化学:酵素阻害研究

この化合物は、酵素阻害を研究するために使用でき、酵素と基質の相互作用に関する洞察を提供し、特定の代謝経路を標的とする薬剤の設計に役立ちます .

神経科学:神経伝達物質研究

1-エチル-3-(2-チエニル)ピペラジンは、神経科学、特に神経伝達物質系の研究に適用されます。 その神経伝達物質との構造的類似性により、脳機能と障害を理解するためのツールとして使用できます .

作用機序

Target of Action

1-Ethyl-3-(2-thienyl)piperazine is a derivative of piperazine . Piperazine compounds are known to target parasites, particularly roundworms and pinworms . They act as an anthelmintic agent, which means they are used to expel or destroy parasitic worms in the body .

Mode of Action

The mode of action of 1-Ethyl-3-(2-thienyl)piperazine, like other piperazine compounds, is generally by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites . This suggests that the compound may interfere with the neuromuscular signaling pathways of these organisms.

Pharmacokinetics

Piperazine, a related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The primary result of the action of 1-Ethyl-3-(2-thienyl)piperazine is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This leads to the alleviation of symptoms associated with parasitic infections.

生化学分析

Biochemical Properties

1-Ethyl-3-(2-thienyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1-Ethyl-3-(2-thienyl)piperazine has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 1-Ethyl-3-(2-thienyl)piperazine interacts with various receptors, including serotonin receptors, modulating their activity and influencing neurotransmitter release .

Cellular Effects

The effects of 1-Ethyl-3-(2-thienyl)piperazine on cellular processes are diverse and depend on the cell type. In neuronal cells, 1-Ethyl-3-(2-thienyl)piperazine can enhance neurotransmitter release by inhibiting acetylcholinesterase and modulating serotonin receptors . This can lead to improved synaptic transmission and potentially beneficial effects on cognitive function. In other cell types, such as immune cells, 1-Ethyl-3-(2-thienyl)piperazine may influence cell signaling pathways and gene expression, leading to altered cytokine production and immune responses .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(2-thienyl)piperazine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing neurotransmission. Additionally, 1-Ethyl-3-(2-thienyl)piperazine interacts with serotonin receptors, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and protein synthesis, further affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-(2-thienyl)piperazine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects. Studies have shown that 1-Ethyl-3-(2-thienyl)piperazine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its potency and efficacy. Long-term studies in vitro and in vivo have demonstrated that 1-Ethyl-3-(2-thienyl)piperazine can maintain its effects on cellular function for extended periods, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(2-thienyl)piperazine in animal models are dose-dependent. At lower doses, the compound can enhance cognitive function and improve neurotransmission without significant adverse effects . At higher doses, 1-Ethyl-3-(2-thienyl)piperazine may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not lead to additional benefits but rather increase the risk of adverse effects .

Metabolic Pathways

1-Ethyl-3-(2-thienyl)piperazine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 1-Ethyl-3-(2-thienyl)piperazine are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(2-thienyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 1-Ethyl-3-(2-thienyl)piperazine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-Ethyl-3-(2-thienyl)piperazine within tissues is also influenced by its affinity for specific receptors and transporters .

Subcellular Localization

1-Ethyl-3-(2-thienyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 1-Ethyl-3-(2-thienyl)piperazine can be transported to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These subcellular localizations are crucial for its role in modulating cellular processes and biochemical reactions.

特性

IUPAC Name |

1-ethyl-3-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-12-6-5-11-9(8-12)10-4-3-7-13-10/h3-4,7,9,11H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGQBHKVMNMYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

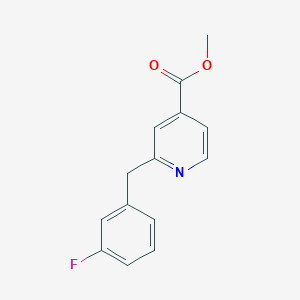

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)

![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)

![2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine](/img/structure/B1468232.png)

![2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468234.png)